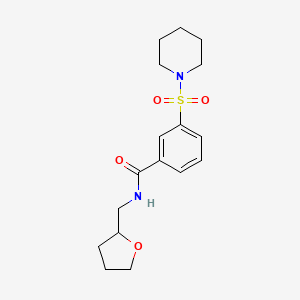
N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide), involves reactions of sulfonamide groups with various alkyl or aryl halides or through the reaction of sulfonamides with carboxylic acids or their derivatives in the presence of activating agents. A typical synthesis pathway might start with the reaction of an appropriate benzenesulfonamide with an alkylating agent, followed by further functionalization to introduce the methoxy groups (Adachi & Otsuki, 1976; Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (-SO_2NH-) bonded to an aromatic ring, which can significantly influence the compound's physical and chemical properties. X-ray diffraction studies provide detailed insights into the crystal structure, showcasing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stabilization of the crystal structure of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides like N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide) can undergo a variety of chemical reactions, including sulfonation, alkylation, and acylation. These reactions are pivotal for the modification and functionalization of the sulfonamide group, allowing for the synthesis of a wide range of derivatives with varied chemical and biological properties. The presence of the methoxy group further enhances the reactivity and potential applications of these compounds (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of methoxy and sulfonamide groups affects the compound's solubility, boiling and melting points, and stability. These properties are critical when considering the compound's applications in chemical synthesis and pharmaceutical formulations (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide) are characterized by its reactivity towards nucleophiles and electrophiles, its ability to form hydrogen bonds, and its behavior in acidic and basic environments. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions with biological molecules (Owa et al., 2002).
Applications De Recherche Scientifique
Environmental Exposure and Health Implications
Environmental Phenols in Pregnant Women
A study assessed exposure to environmental phenols, including related chemical compounds, in pregnant women. This research highlights the importance of monitoring environmental pollutants and their potential impacts on vulnerable populations, including implications for N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide) in similar contexts (Mortensen et al., 2014).
Urinary Metabolites of Synthetic Compounds
Identification of urinary metabolites from synthetic compounds, such as RCS-4, involves techniques relevant to detecting and understanding the metabolism and excretion pathways of various chemicals, including N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide) (Kavanagh et al., 2012).
Human Exposure and Risk Assessment
Dietary Exposure to Parabens in Foodstuffs
Research on the occurrence of parabens in foodstuffs and the resulting dietary exposure offers methods for assessing human exposure to various chemicals through consumption, which can be applied to studying N,N'-1,3-propanediylbis(4-methoxybenzenesulfonamide) (Liao, Liu, & Kannan, 2013).
Urinary Excretion of Non-Persistent Environmental Chemicals
This study provides insights into the excretion of non-persistent chemicals, including parabens and phenols, highlighting the significance of urinary biomonitoring in assessing human exposure to various compounds (Frederiksen et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-N-[3-[(4-methoxyphenyl)sulfonylamino]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-24-14-4-8-16(9-5-14)26(20,21)18-12-3-13-19-27(22,23)17-10-6-15(25-2)7-11-17/h4-11,18-19H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHGJFXYZROFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,3-diylbis(4-methoxybenzenesulfonamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
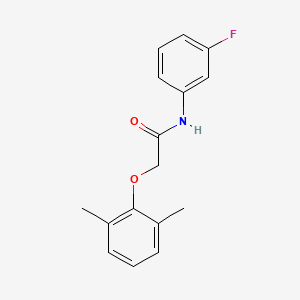
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
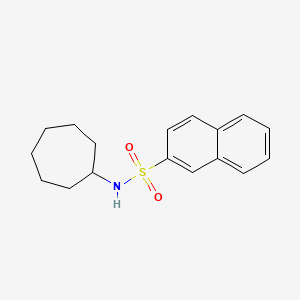
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)
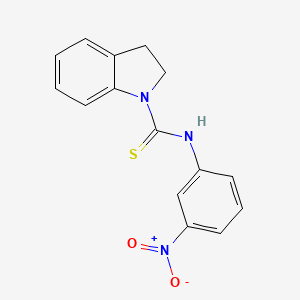
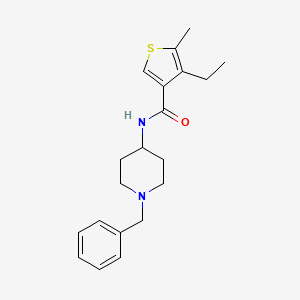
![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
